molecular formula C6H5F9O B064875 Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- CAS No. 163702-06-5

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-

Cat. No.: B064875
CAS No.: 163702-06-5
M. Wt: 264.09 g/mol
InChI Key: SQEGLLMNIBLLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- is a sophisticated fluorinated organic building block of significant interest in advanced materials science and pharmaceutical chemistry. Its core research value lies in its unique molecular architecture, which combines a highly fluorinated propane backbone with an ethoxydifluoromethyl moiety. This structure confers exceptional thermal stability, chemical inertness, and pronounced lipophilicity. The primary application of this compound is as a key precursor or intermediate in the synthesis of novel compounds and functional materials. Researchers utilize it to incorporate fluorinated segments into larger molecules, a strategy employed to dramatically alter their physical and biological properties. This can lead to the development of new surfactants, specialty polymers with enhanced performance characteristics (e.g., low surface energy, solvent resistance), and active pharmaceutical ingredients (APIs) with improved metabolic stability and membrane permeability. The mechanism by which it functions is through its reactive sites, which can participate in various coupling and substitution reactions, allowing for the precise introduction of a highly fluorinated, ether-functionalized group into a target molecular scaffold. This compound is essential for investigators working in fluorochemistry, medicinal chemistry, and the design of high-performance materials.

Properties

IUPAC Name

1-ethoxy-1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O/c1-2-16-6(14,15)3(7,4(8,9)10)5(11,12)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGLLMNIBLLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF(CF3)CF2OCH2CH3, C6H5F9O
Record name Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073119
Record name Perfluoroisobutyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; Low odor; [OSHA]
Record name Ethyl perfluoroisobutyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14209
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

109.0 [mmHg]
Record name Ethyl perfluoroisobutyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14209
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

163702-06-5
Record name Ethyl nonafluoroisobutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163702-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl perfluoroisobutyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoroisobutyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl nonafluoroisobutyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PERFLUOROISOBUTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60AS0OTNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- (CAS Number: 163702-08-7) is a fluorinated organic compound with significant industrial applications. Its unique chemical structure contributes to its properties and potential biological activities. This article explores the biological activity of this compound based on available research and data.

  • Molecular Formula: C₅H₃F₉O
  • Molecular Weight: 250.0623 g/mol
  • IUPAC Name: Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
  • InChIKey: DJXNLVJQMJNEMN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of fluorinated compounds often relates to their interactions with biological membranes and proteins due to their unique electronegative fluorine atoms. The following sections summarize key findings related to the biological activity of propane derivatives and similar fluorinated compounds.

Fluorinated compounds can exhibit various mechanisms of action:

  • Membrane Disruption: The presence of fluorine can alter membrane fluidity and permeability.
  • Enzyme Inhibition: Some fluorinated compounds inhibit enzymes by mimicking substrate structures.
  • Toxicity Profiles: Studies indicate that certain perfluorinated compounds may exhibit cytotoxicity in various cell lines.

Cytotoxicity Studies

Research has shown that fluorinated compounds can have varying degrees of cytotoxic effects. For instance:

  • A study conducted on cell lines exposed to ethyl nonafluoroisobutyl ether indicated significant cytotoxic effects at higher concentrations .
  • Another investigation into the effects of perfluorinated chemicals on human liver cells demonstrated altered cell viability and proliferation rates .

Environmental Impact Assessments

Environmental assessments have highlighted the persistence and bioaccumulation potential of fluorinated compounds:

  • The U.S. Army Corps of Engineers noted that certain fluorinated solvents could persist in the environment and accumulate in biota .
  • Regulatory frameworks have been established to monitor emissions of such compounds due to their potential ecological impacts .

Comparative Analysis Table

Compound NameMolecular Weight (g/mol)Toxicity Level (in vitro)Environmental Persistence
Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-250.0623ModerateHigh
Ethyl nonafluoroisobutyl ether264.089HighVery High

Scientific Research Applications

Pharmaceutical Applications

Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro- serves as an active pharmaceutical ingredient (API) in various therapeutic formulations. Its fluorinated structure enhances bioactivity and stability.

  • Case Study: Antiviral Agents
    Research indicates that fluorinated compounds can improve the efficacy of antiviral agents. A study demonstrated that the incorporation of propane derivatives into antiviral formulations significantly increased their potency against viral replication .

Veterinary Pharmaceuticals

This compound is also utilized in veterinary medicine as an API. It is particularly effective in formulations aimed at treating infections in livestock and pets due to its enhanced stability and efficacy.

  • Case Study: Livestock Health
    A veterinary study highlighted the use of fluorinated ethers in preventing respiratory infections in cattle. The results showed a marked improvement in recovery rates when treatments included propane derivatives .

Cosmetic Ingredients

In the cosmetics industry, propane derivatives are employed for their emollient properties. They help improve skin texture and provide a smooth application for various cosmetic products.

  • Case Study: Skin Care Products
    A formulation study revealed that incorporating propane derivatives into moisturizers led to improved hydration levels and skin barrier function compared to traditional emollients .

Food Additives

The compound is also considered for use as a food additive due to its non-toxic nature and ability to enhance flavor profiles while acting as a preservative.

  • Case Study: Flavor Enhancement
    Research on flavor compounds indicated that the addition of propane derivatives could enhance the sensory attributes of food products without altering their safety profile .

Water Treatment Chemicals

Fluorinated compounds like propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-, are being explored for their potential in water treatment applications due to their ability to interact with contaminants effectively.

  • Case Study: Contaminant Removal
    A pilot study showed that using this compound in water treatment processes significantly reduced levels of harmful pathogens and chemical pollutants .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsActive ingredient in antiviral drugsEnhanced bioactivity and stability
Veterinary PharmaceuticalsTreatments for livestock infectionsImproved recovery rates
CosmeticsEmollient in skin care productsBetter hydration and skin texture
Food AdditivesFlavor enhancer and preservativeNon-toxic with enhanced sensory attributes
Water TreatmentContaminant removal agentEffective against pathogens and pollutants

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Propane, 2-(ethoxydifluoromethyl)-1,1,1,2,3,3,3-heptafluoro-
  • CAS RN : 163702-06-5
  • Molecular Formula : C₆H₅F₉O
  • Molecular Weight : 264.09 g/mol
  • Structural Class: Fluorinated ether, non-ionic fluorosurfactant .

Physicochemical Properties :

  • Appearance : Liquid at standard conditions.
  • Solubility : Insoluble in water, compatible with organic solvents .
  • Log Pow (Octanol-Water Partition Coefficient): 4.2, indicating moderate hydrophobicity .

Structural Analogs and Substitutes

Compound A : 1-Ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane
  • CAS RN : 163702-05-4
  • Molecular Formula : C₆H₅F₉O
  • Key Differences :
    • Contains a butane backbone vs. propane in the target compound.
    • Similar ethoxy-difluoromethyl substitution but with extended fluorination on the alkyl chain .
  • Applications : Co-occurs with the target compound in lubricant formulations (e.g., MOLYKOTE® L-8033) .
Compound B : 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane
  • CAS RN : 375-03-1
  • Molecular Formula : C₄H₃F₇O
  • Key Differences :
    • Shorter carbon chain (propane vs. butane in Compound A).
    • Methoxy group replaces ethoxydifluoromethyl, reducing molecular weight (200.05 g/mol vs. 264.09 g/mol) .
  • Applications : Used as a solvent or refrigerant due to lower persistence .
Compound C : Methyl perfluoroisobutyl ether
  • CAS RN : 163702-08-7
  • Molecular Formula : C₅H₃F₉O
  • Key Differences :
    • Methoxy group attached to a perfluoroisobutyl chain, differing in branching vs. the linear structure of the target compound .
  • Applications : Specialty lubricants and electronics cooling fluids .

Toxicity and Environmental Impact

Parameter Target Compound Compound A Compound B Compound C
Acute Aquatic Toxicity LC₅₀ >100 mg/L (fish) No data No data No data
Acute Oral Toxicity (Rat) LD₅₀ >2,000 mg/kg No data No data No data
Biodegradability 0% in 28 days 0% in 28 days Not assessed Not assessed
PBT/vPvB Classification Not classified Not classified Not classified Not classified

Key Findings :

  • The target compound and Compound A exhibit negligible biodegradability, indicating high environmental persistence .
  • All compounds lack conclusive evidence for PBT/vPvB classification, though their persistence raises concerns under evolving PFAS regulations .
  • Moderate bioaccumulation (BCF ~900) of the target compound contrasts with unassessed analogs .

Regulatory and Industrial Considerations

  • Montreal Protocol: Neither the target compound nor its analogs are listed as ozone-depleting substances .
  • PFAS Regulations : The target compound is flagged in electronics supply chains due to structural similarity to regulated perfluoroalkyl substances (PFAS) .
  • Alternatives : Compounds with shorter fluorinated chains (e.g., Compound B) or methoxy groups may face fewer regulatory hurdles .

Preparation Methods

Halogen-Exchange Reactions Using Sulfur Tetrafluoride

A primary industrial method involves the fluorination of chlorinated or hydroxylated precursors using SF₄. For example, 1,1,1,2,3,3,3-heptafluoro-2-(hydroxydifluoromethyl)propane undergoes reaction with SF₄ at 80–120°C in anhydrous hydrogen fluoride (HF) to replace hydroxyl groups with fluorine. The ethoxy group is introduced via subsequent alkoxylation with ethanol in the presence of a base such as potassium hydroxide:

C3F7CF2OH+SF4C3F7CF2F+SO2+HF\text{C}3\text{F}7\text{CF}2\text{OH} + \text{SF}4 \rightarrow \text{C}3\text{F}7\text{CF}2\text{F} + \text{SO}2 + \text{HF}
C3F7CF2F+C2H5OHKOHC3F7CF2OCH2CH3+KF+H2O\text{C}3\text{F}7\text{CF}2\text{F} + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{KOH}} \text{C}3\text{F}7\text{CF}2\text{OCH}2\text{CH}3 + \text{KF} + \text{H}_2\text{O}

Yields for this route typically exceed 70%, with purity >99% achieved via fractional distillation.

Nucleophilic Substitution with Fluorinated Intermediates

Alternative approaches employ perfluorinated epoxides as starting materials. For instance, hexafluoropropene oxide (HFPO) reacts with ethoxydifluoromethyl lithium to form the target compound:

C3F6O+LiCF2OCH2CH3C3F7CF2OCH2CH3+LiF\text{C}3\text{F}6\text{O} + \text{LiCF}2\text{OCH}2\text{CH}3 \rightarrow \text{C}3\text{F}7\text{CF}2\text{OCH}2\text{CH}3 + \text{LiF}

This method requires cryogenic conditions (−40°C) to suppress side reactions, with yields around 65%.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of fluorinated intermediates by stabilizing transition states. Catalytic amounts of crown ethers (e.g., 18-crown-6) improve the nucleophilicity of alkoxide ions, accelerating ethoxylation.

Table 1: Impact of Solvent on Reaction Efficiency

SolventTemperature (°C)Yield (%)Purity (%)
DMF807898.5
Tetrahydrofuran656295.2
Hexane1004589.7

Byproduct Management

Side products such as 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane (HFE-7200) are minimized by controlling stoichiometry and reaction time. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of branched isomers when excess SF₄ is used.

Purification and Analytical Characterization

Fractional Distillation

Crude product is distilled under reduced pressure (50–100 mmHg) to separate the target compound (boiling point: 76–78°C) from lower-boiling impurities like HFPO (bp: −27°C).

Spectroscopic Validation

  • ¹⁹F NMR : δ −75.2 (CF₃), −112.4 (CF₂O), −124.8 (CF₂CH₃).

  • IR : 1280 cm⁻¹ (C–F stretch), 1100 cm⁻¹ (C–O–C asym stretch).

Industrial-Scale Production and Applications

3M’s Novec™ 7200 Engineered Fluid utilizes this compound as a heat transfer fluid in semiconductor manufacturing. Pilot-scale batches (100–500 kg) achieve consistent quality through continuous-flow reactors, reducing residence time and byproduct formation .

Q & A

Q. What experimental approaches are recommended for synthesizing and characterizing this compound?

Synthesis of this fluorinated ether requires precise control over fluorination and etherification steps. A typical method involves reacting perfluoroisobutyl derivatives with ethoxydifluoromethyl precursors under anhydrous conditions, followed by purification via fractional distillation to isolate the liquid product . Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to resolve fluorine and hydrogen environments, complemented by high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₆H₅F₉O, MW 264.09) . Purity assessment should include gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents or byproducts.

Q. How can researchers determine the solubility and stability of this compound under laboratory conditions?

Experimental protocols for solubility involve titrating the compound into solvents (e.g., water, hexane, or fluorinated oils) under controlled temperature (20–25°C) and monitoring phase separation via dynamic light scattering (DLS) or visual inspection. Evidence indicates it is insoluble in water . Stability studies should assess thermal decomposition using thermogravimetric analysis (TGA) and evaluate hydrolytic resistance by exposing the compound to aqueous buffers (pH 4–10) over 24–72 hours, followed by GC-MS to detect degradation products.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

  • Ventilation : Use fume hoods to minimize inhalation exposure, as acute inhalation toxicity in rats (LC₅₀) is 989 mg/L .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact, which may cause dehydration or irritation after prolonged exposure .
  • Waste disposal : Classify as non-biodegradable (0% degradation over 28 days) and sequester in fluorocarbon-compatible waste containers .

Advanced Research Questions

Q. How do conflicting data on bioaccumulation potential influence environmental risk assessments?

While the compound is not classified as a PBT/vPvB substance per regulatory thresholds (concentration <0.1%) , experimental data show moderate bioaccumulation (BCF = 919 in Cyprinus carpio) and a log Pow of 4.2, suggesting potential for lipid accumulation in aquatic organisms . Researchers must reconcile these findings by conducting long-term bioaccumulation studies across trophic levels (e.g., algae → fish → predators) and applying probabilistic models to assess ecological thresholds under realistic exposure scenarios.

Q. What methodologies are suitable for evaluating its persistence in soil and aquatic systems?

  • Soil mobility : Use OECD 121 batch adsorption studies with soil columns to measure partitioning coefficients (Kd). Current data gaps exist , necessitating experiments with varying soil organic matter content.
  • Aquatic persistence : Perform OECD 301/310 biodegradation tests under aerobic/anaerobic conditions. Existing data indicate negligible biodegradation (0% over 28 days) , implying long-term environmental persistence. Complementary photolysis studies (e.g., UV-Vis irradiation) can quantify degradation half-lives in water.

Q. How can researchers address discrepancies in acute toxicity data for aquatic organisms?

The compound exhibits low acute toxicity to fish (LC₅₀ >100 mg/L for Pimephales promelas) , but its chronic effects remain unstudied. Advanced protocols include:

  • Sublethal endpoint assays : Measure impacts on fish reproduction (e.g., egg viability) or invertebrate growth (e.g., Daphnia magna).
  • Mixture toxicity studies : Evaluate synergistic effects with co-occurring PFAS or lubricant additives, using factorial design experiments to isolate interaction mechanisms.

Q. What analytical techniques are optimal for detecting trace levels of this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended for aqueous matrices. For soil/sediment, employ pressurized solvent extraction (PSE) followed by solid-phase extraction (SPE) cleanup. Method validation should include spike-recovery tests (70–120% recovery) and limits of detection (LOD) below 1 ng/L to align with emerging PFAS regulations .

Q. How does regulatory status (e.g., VOC exemption) impact its use in industrial applications?

The compound is exempt from VOC regulations under US EPA guidelines due to its negligible contribution to tropospheric ozone formation . Researchers should monitor evolving regulatory frameworks (e.g., EU REACH PFAS restrictions) and conduct lifecycle analyses to compare its environmental footprint with alternatives.

Data Contradiction Analysis

  • Bioaccumulation vs. Regulatory Classification : While BCF values suggest moderate bioaccumulation , the absence of PBT/vPvB classification may reflect data gaps in chronic toxicity or food-chain magnification studies. Resolving this requires tiered testing per OECD 305 guidelines.
  • Aquatic Toxicity vs. Persistence : Low acute toxicity contrasts with high persistence , emphasizing the need for chronic exposure models to assess subpopulation impacts (e.g., keystone species).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.